molecular formula C9H9NO5 B178299 dimethyl 4-hydroxypyridine-2,6-dicarboxylate CAS No. 19872-91-4

dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Cat. No.: B178299
CAS No.: 19872-91-4
M. Wt: 211.17 g/mol
InChI Key: FERASHUCDLDGHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

dimethyl 4-hydroxypyridine-2,6-dicarboxylate can be synthesized from chelidamic acid and 2,2-dimethoxypropane . The reaction typically involves the use of methanol as a solvent and proceeds under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

dimethyl 4-hydroxypyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and dihydropyridines, which can have significant biological activities .

Scientific Research Applications

dimethyl 4-hydroxypyridine-2,6-dicarboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

dimethyl 4-hydroxypyridine-2,6-dicarboxylate is unique due to its specific substitution pattern and the presence of two ester groups, which confer distinct chemical and biological properties. This makes it a valuable compound in the synthesis of various pharmaceuticals and fine chemicals .

Properties

IUPAC Name

dimethyl 4-oxo-1H-pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERASHUCDLDGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C=C(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343829
Record name Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19872-91-4
Record name Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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